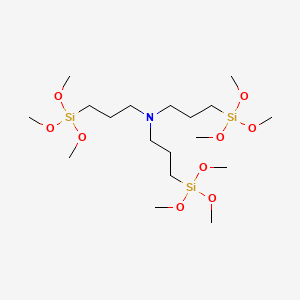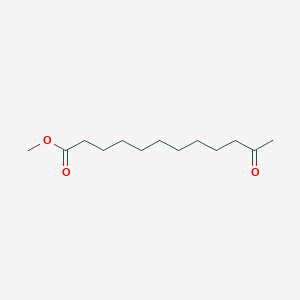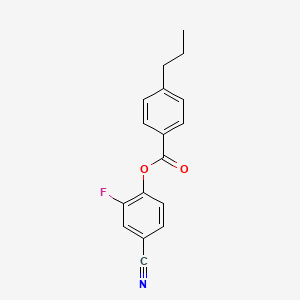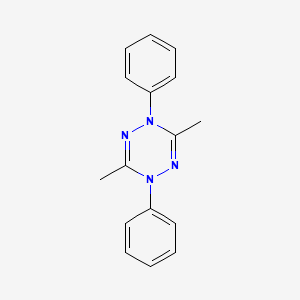
3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine is a heterocyclic compound that belongs to the tetrazine family.
Métodos De Preparación
The synthesis of 3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine with an equimolar amount of an acyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be further modified by using different acyl chlorides to obtain various derivatives of the compound .
The use of specific solvents, temperatures, and reaction times are critical factors in optimizing the yield and purity of the compound .
Análisis De Reacciones Químicas
3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct chemical properties.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include acyl chlorides, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures.
Medicine: The compound’s anticancer properties make it a candidate for further research in drug development.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound acts as an electron-deficient diene in inverse electron demand Diels-Alder reactions, which allows it to form stable adducts with various dienophiles. This property is crucial for its biological activity, particularly its anticancer effects .
Comparación Con Compuestos Similares
3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine can be compared with other tetrazine derivatives, such as:
3,6-Diphenyl-1,2-dihydro-1,2,4,5-tetrazine: This compound has similar chemical properties but differs in its substitution pattern and reactivity.
1,4-Diaryl-3,6-dialkyl-1,4-dihydro-1,2,4,5-tetrazine: These derivatives have been studied for their anticancer activity and have shown promising results.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Propiedades
Número CAS |
87839-68-7 |
|---|---|
Fórmula molecular |
C16H16N4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
3,6-dimethyl-1,4-diphenyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C16H16N4/c1-13-17-20(16-11-7-4-8-12-16)14(2)18-19(13)15-9-5-3-6-10-15/h3-12H,1-2H3 |
Clave InChI |
GQQNQWZTTDASCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=NN1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)
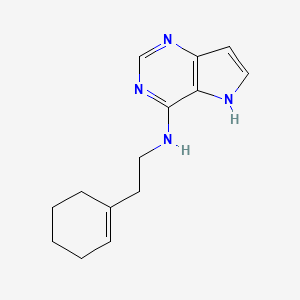
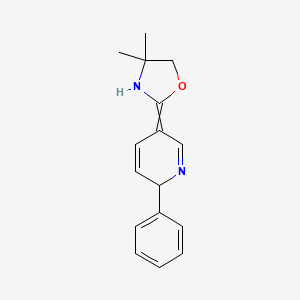
![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)

